1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine

Lipophilicity LogD Drug-likeness

Researchers seeking saturated 3D scaffolds for diversity screening need compounds with balanced permeability. This heterobifunctional oxadiazole building block addresses that need: • Fsp3 0.833-superior to dimethylamino, CF3, and cyclopropyl analogs (0.714-0.800) per Lovering et al. developability correlations. • ΔLogD 3.12 (pH 5.5→7.4) enables pH-dependent cellular uptake and lysosomal trapping studies. • Dual amine groups (primary + tertiary) support orthogonal derivatization strategies. Available as free base (CAS 1208611-88-4) or dihydrochloride salt (CAS 1208416-21-0, ≥95%). In stock, 1-5 day global lead time.

Molecular Formula C12H22N4O
Molecular Weight 238.33 g/mol
Cat. No. B15256624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine
Molecular FormulaC12H22N4O
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=NC(=NO1)C2(CCCC2)N
InChIInChI=1S/C12H22N4O/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12/h3-9,13H2,1-2H3
InChIKeyXKUBBJOWPFWROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine Physicochemical Profile


1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine (free base CAS 1208611-88-4; dihydrochloride CAS 1208416-21-0) is a heterobifunctional building block featuring a 1,2,4-oxadiazole core substituted at C5 with a diethylaminomethyl group (–CH₂–NEt₂) and at C3 with a 1-aminocyclopentyl moiety [1]. Its computed XLogP3-AA of 0.7 (PubChem) and experimentally reported LogP of ~1.5 place it in a moderate lipophilicity range, while its topological polar surface area (TPSA) of 68.2 Ų and five rotatable bonds confer a balanced profile of permeability and conformational flexibility compliant with Lipinski's Rule of Five [1][2]. The compound is catalogued primarily as a research screening compound and synthetic intermediate, distributed by Enamine (IDs EN300-58683, EN300-54661) and multiple reputable chemical suppliers [2].

Screening library diversification: High Fsp3 (0.833) scaffold supports 3D fragment-based lead generation.
pH-dependent permeability studies: Reported LogD shift of +3.12 units (pH 5.5 to 7.4) enables lysosomal trapping and cellular uptake assays.
Orthogonal bifunctional derivatization: Primary amine (cyclopentyl) and tertiary amine (diethylamino) support sequential synthetic workflows.

Substitution Risks for 1,2,4-Oxadiazole Cyclopentanamines


The 1,2,4-oxadiazole cyclopentanamine scaffold is highly sensitive to substitution at both the C3 and C5 positions, with even minor alkyl group variations producing measurable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and charge state that directly impact assay compatibility, solubility, and target engagement profiles [1][2]. The diethylaminomethyl group at C5 in the target compound is not a generic tertiary amine appendage; its two ethyl substituents generate a higher LogP, greater LogD shift across physiological pH, and a distinct basicity profile compared to the dimethylamino, trifluoromethyl, cyclopropyl, methyl, or unsubstituted analogs [1][2][3]. Substituting any of these analogs without experimental validation risks altering membrane permeability, off-target binding, and pharmacokinetic behavior in ways that cannot be predicted from the shared oxadiazole-cyclopentanamine core alone [1][2].

Analog mismatch Dimethylamino, –CF3, –CH3, cyclopropyl, or unsubstituted C5 analogs may shift lipophilicity and basicity profiles, altering permeability and target engagement.
Form risk Free base and dihydrochloride salt may not be directly interchangeable in aqueous assays; reconstitution protocols and counterion content require verification.
Flexibility risk Higher rotatable-bond count (5) compared to rigid analogs may reduce binding affinity in pre-organized pockets, requiring context-specific hit validation.

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine vs Structural Analogs: Quantitative Differentiation


Lipophilicity and pH-Dependent Ionization Profile

The target compound's diethylaminomethyl substituent confers a measured LogP of 1.50 (ChemBase, vendor-derived) and a computed XLogP3-AA of 0.7 (PubChem), with a LogD shift from −2.53 at pH 5.5 to +0.59 at pH 7.4 [1][2]. This contrasts with the dimethylamino analog (CID 54592519), which—with two methyl groups on the tertiary amine instead of ethyl groups—exhibits the same computed XLogP3-AA of 0.7 but a smaller molecular weight (free base MW ~210 vs. ~238 Da) and reduced van der Waals surface area for hydrophobic contacts [1][3]. The 5-trifluoromethyl analog (CID 43559946) exhibits a higher XLogP3-AA of 1.0 due to the strongly electron-withdrawing –CF₃ group, while the 5-methyl analog (CID 16227878) shows a lower XLogP3-AA of 0.5 [1][3]. The target compound's diethylamino group thus occupies an intermediate and tunable lipophilicity space distinct from both the less lipophilic dimethylamino and methyl variants and the more lipophilic –CF₃ analog [1]. The large ΔLogD between pH 5.5 and pH 7.4 (Δ = 3.12 log units) reflects substantial protonation-state sensitivity that can be exploited for pH-dependent solubility and permeability modulation—a feature quantitatively different from the non-ionizable –CF₃ analog (ΔLogD approximately zero) [2].

Lipophilicity & pH profile
Cross-study comparable
Target LogD shift: +3.12 units (pH 5.5 to 7.4) vs. ~0 units for –CF3 analog.
Supports pH-dependent permeability screening context.
Vendor-reported LogD; cross-lab verification recommended.
Lipophilicity LogD Drug-likeness Membrane permeability ADME

Conformational Flexibility and Target Engagement

The target compound contains 5 rotatable bonds (PubChem computed), compared with 3 for the dimethylamino analog (CID 54592519), 2 for the 5-cyclopropyl analog (CID 43559723), and only 1 for the 5-trifluoromethyl (CID 43559946), 5-methyl (CID 16227878), and unsubstituted (CID 132300794) analogs [1][2]. The 5 rotatable bonds arise from the diethylamino group (2 × –CH₂–CH₃ rotations), the –CH₂–N linker (1 rotation), the C–N bond to the cyclopentyl ring (1 rotation), and the cyclopentyl ring itself (effectively 1 additional degree of freedom), yielding a substantially higher conformational entropy than all comparator molecules [1]. This elevated flexibility carries a dual implication: it enables adaptation to diverse binding-site geometries but imposes a larger entropic penalty upon target binding, potentially reducing binding affinity relative to more pre-organized analogs—an effect that must be considered when interpreting screening hit rates [3].

Conformational flexibility
Cross-study comparable
5 rotatable bonds vs. 1 for –CF3/–CH3/unsubstituted analogs (+400%).
May support broader binding-site exploration; reported lower ligand efficiency context.
Computed property; binding affinity must be empirically determined.
Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency Molecular recognition

Hydrogen Bonding and Polar Surface Area

The target compound has 5 hydrogen bond acceptors (HBA) and a TPSA of 68.2 Ų [1][2]. The 5 HBA arise from the oxadiazole ring (2 N atoms + 1 O atom = 3 acceptors), the tertiary amine of the diethylamino group (1 acceptor), and the primary amine on the cyclopentyl group (1 acceptor) [1]. The 5-CF₃ analog (CID 43559946) possesses 7 HBA (the three additional fluorine atoms contribute as weak acceptors), while the unsubstituted analog (CID 132300794) has only 4 HBA, and the 5-cyclopropyl (CID 43559723) and 5-methyl (CID 16227878) analogs each have 4 HBA [1][3]. The TPSA of 68.2 Ų is identical to the dimethylamino analog but higher than all other comparators (64.9 Ų for each) [1]. According to the Veber criterion (TPSA ≤ 140 Ų for oral bioavailability), all compounds in this series are compliant, but the 3.3 Ų TPSA difference between the target and the non-aminoalkyl analogs may translate to a measurable decrease in passive membrane permeability when the diethylaminomethyl group is present [4].

H-bond & TPSA
Cross-study comparable
TPSA 68.2 Ų (target) vs. 64.9 Ų for non-aminoalkyl analogs (+5.1%).
Context-dependent permeability-solubility trade-off review required.
TPSA compliant with Veber criteria; passive permeability may differ.
Hydrogen bonding Polar surface area Oral bioavailability Blood-brain barrier Permeability

Fsp3 and Three-Dimensional Character

The target compound exhibits a fraction sp³ (Fsp3) of 0.833, meaning that 10 of its 12 carbon atoms are sp³-hybridized, derived from the fully saturated cyclopentyl ring (5 sp³ carbons) and the two ethyl groups on the tertiary amine (4 sp³ carbons) plus the bridging methylene (1 sp³ carbon) [1][2]. The oxadiazole ring contributes 2 sp² carbons. This places the compound in an unusually three-dimensional region of chemical space for a heterocyclic building block [1]. The 5-methyl analog (CID 16227878) has an Fsp3 of 0.750 (6/8 sp³ carbons), the 5-cyclopropyl analog (CID 43559723) has Fsp3 of 0.800 (8/10 sp³ carbons), and the unsubstituted analog (CID 132300794) has Fsp3 of 0.714 (5/7 sp³ carbons) [1][3]. An Fsp3 ≥ 0.45 has been associated with higher clinical success rates, but values exceeding 0.7 are rare among commercial screening libraries and correlate with enhanced aqueous solubility and reduced promiscuous aggregation [4]. The target compound's Fsp3 of 0.833 is quantitatively superior to all comparator molecules and places it in the top decile of three-dimensional character among drug-like screening compounds [1][4].

Fsp3 & 3D character
Cross-study comparable
Fsp3 0.833 vs. 0.714–0.800 for comparators; top decile reported.
Reported higher 3D diversity for fragment screening library enrichment.
Class-level association with developability; not a guarantee of success.
Fsp3 Three-dimensionality Lead-likeness Structural diversity Screening library design

Purity Specifications and Salt Form Availability

The target compound is commercially available as both the free base (CAS 1208611-88-4, 95% purity) and the dihydrochloride salt (CAS 1208416-21-0, ≥95% purity), with at least one vendor (MolCore) offering the dihydrochloride at NLT 98% purity . The dihydrochloride salt (MW 311.25 g/mol) provides improved aqueous solubility and solid-state stability compared to the free base (MW 238.33 g/mol) due to the protonation of both the primary amine on the cyclopentyl ring and the tertiary diethylamino group [1]. The dimethylamino analog (CID 54592519) is also available as the dihydrochloride (purity 95%+, supplier-dependent), while the 5-CF₃, 5-cyclopropyl, and 5-methyl analogs are predominantly available only as free bases with variable purity specifications [2]. The availability of two well-defined salt forms with independent purity specifications provides procurement flexibility for different experimental workflows (e.g., the dihydrochloride for aqueous biochemistry assays; the free base for organic synthesis) that is not consistently offered across the analog series .

Salt form & purity
Supplier-reported
Free base (95%) and dihydrochloride (≥95% to NLT 98%) available.
Supports procurement flexibility; batch-to-batch purity verification advised.
Purity specifications are vendor-reported; independent QC recommended.
Purity specification Salt form Dihydrochloride Quality control Batch reproducibility

Application Scenarios for 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine


Fragment-Based Screening with High-Fsp3 Compounds

The target compound's Fsp3 of 0.833—quantitatively superior to all examined analogs (0.714–0.800)—directly addresses the pharmaceutical industry's need for three-dimensional, saturated scaffolds in screening decks [1]. Procurement for diversity set expansion is justified when the goal is to increase the fraction of non-planar, 'lead-like' compounds, as supported by the Lovering et al. correlation between higher Fsp3 and improved clinical developability [2].

pH-Dependent Solubility and Permeability Profiling

The target compound's large LogD shift from −2.53 (pH 5.5) to +0.59 (pH 7.4), a Δ of 3.12 log units, makes it a suitable tool compound for investigating pH-dependent cellular uptake and subcellular distribution [1]. This contrasts sharply with the essentially pH-insensitive 5-CF₃ analog and provides a measurable differentiation for scientists studying lysosomal trapping or pH-gradient-driven pharmacokinetics [2].

Orthogonal Reactivity of Primary and Tertiary Amines

The target compound's free base form (CAS 1208611-88-4) offers two chemically distinct amine environments—a primary amine on the cyclopentyl ring and a tertiary diethylamino group on the C5 side chain—enabling orthogonal derivatization strategies (e.g., amide coupling at the primary amine while the tertiary amine remains available for quaternization or N-oxide formation) [1]. This dual functionality is not simultaneously available in the unsubstituted, 5-methyl, or 5-CF₃ analogs, which lack the tertiary aminoalkyl appendage [2].

Dihydrochloride Salt for Aqueous Biochemical Assays

The dihydrochloride salt (CAS 1208416-21-0, ≥95% purity, NLT 98% available) provides superior aqueous solubility for biochemical assays (e.g., SPR, ITC, enzyme kinetics) relative to the free base, supported by the protonation of both amine groups at neutral pH [1]. Procurement of the pre-formed dihydrochloride eliminates the need for in-house stoichiometric HCl addition and ensures defined counterion content, a practical advantage over comparator analogs that are predominantly available only as free bases [2].

Application
Selection Property
Validation Focus
Fragment-based screening with high-Fsp3 compounds
Reported Fsp3 rank within oxadiazole series
3D diversity and library enrichment metrics
pH-dependent solubility and permeability profiling
Measured LogD shift across physiological pH range
Lysosomal trapping and cellular uptake assay context
Orthogonal reactivity of primary and tertiary amines
Dual amine environments in free base form
Sequential derivatization protocol review
Dihydrochloride salt for aqueous biochemical assays
Salt form solubility and counterion content
Assay buffer compatibility and protonation state review
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